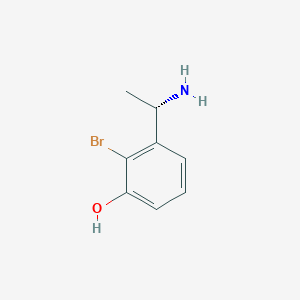
(S)-3-(1-Aminoethyl)-2-bromophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(1-Aminoethyl)-2-bromophenol is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a bromine atom and an aminoethyl group attached to a phenol ring, making it a versatile intermediate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)-2-bromophenol typically involves the asymmetric synthesis of α-chiral primary amines. One common method includes the catalytic asymmetric synthesis using pre-prepared or in situ formed NH imines . Another approach involves the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable routes such as the hydrogenation of nitriles and reductive amination, which are atom-economical and cost-effective . These methods ensure high selectivity and yield, making them suitable for large-scale production.
化学反应分析
Types of Reactions
(S)-3-(1-Aminoethyl)-2-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Phenol derivatives without the bromine atom.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
(S)-3-(1-Aminoethyl)-2-bromophenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-3-(1-Aminoethyl)-2-bromophenol involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds and ionic interactions with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
(S)-4-(1-Aminoethyl)phenol: Similar structure but with the aminoethyl group at the para position.
(S)-4-(1-Aminoethyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
Uniqueness
(S)-3-(1-Aminoethyl)-2-bromophenol is unique due to the presence of both a bromine atom and an aminoethyl group on the phenol ring. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable for specific synthetic and research applications.
属性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC 名称 |
3-[(1S)-1-aminoethyl]-2-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)6-3-2-4-7(11)8(6)9/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI 键 |
JVJVDBFCOOAIRQ-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=C(C(=CC=C1)O)Br)N |
规范 SMILES |
CC(C1=C(C(=CC=C1)O)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)


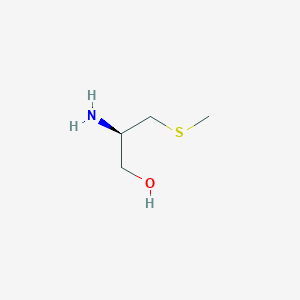
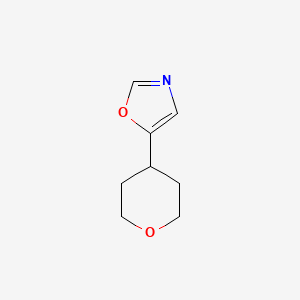
![2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13555389.png)
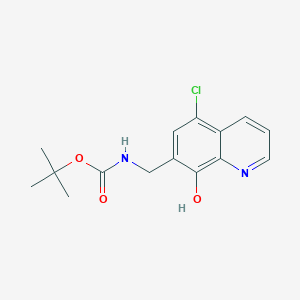
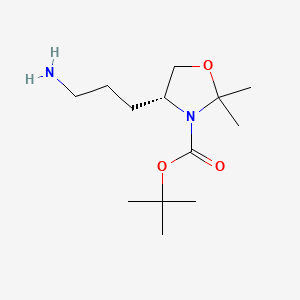
![1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine](/img/structure/B13555405.png)

![(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid](/img/structure/B13555411.png)
![(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B13555412.png)
